molecular formula C7H11NO B13481656 [(2-Isocyanoethoxy)methyl]cyclopropane

[(2-Isocyanoethoxy)methyl]cyclopropane

Cat. No.: B13481656
M. Wt: 125.17 g/mol
InChI Key: IRXGUFVSBMKJIM-UHFFFAOYSA-N
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Description

[(2-Isocyanoethoxy)methyl]cyclopropane is an organic compound that features a cyclopropane ring substituted with an isocyanoethoxy group Cyclopropane derivatives are known for their unique chemical properties due to the high ring strain in the three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Isocyanoethoxy)methyl]cyclopropane typically involves the reaction of an appropriate alkene with a carbene or carbenoid reagent. One common method is the reaction of an alkene with dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide . The reaction proceeds via the formation of a cyclopropane ring through the addition of the carbene to the double bond of the alkene.

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves the use of metal-catalyzed reactions. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been reported to efficiently produce cyclopropane derivatives . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(2-Isocyanoethoxy)methyl]cyclopropane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the opening of the cyclopropane ring, forming linear or branched alkanes.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the isocyano group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can lead to a variety of functionalized cyclopropane derivatives.

Scientific Research Applications

[(2-Isocyanoethoxy)methyl]cyclopropane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2-Isocyanoethoxy)methyl]cyclopropane involves the reactivity of the cyclopropane ring and the isocyano group. The high ring strain in the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical transformations. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions, enabling a wide range of chemical reactions.

Comparison with Similar Compounds

[(2-Isocyanoethoxy)methyl]cyclopropane can be compared with other cyclopropane derivatives, such as:

    Cyclopropylamine: Contains an amino group instead of an isocyano group.

    Cyclopropylmethanol: Contains a hydroxymethyl group instead of an isocyanoethoxy group.

    Cyclopropylcarbinol: Contains a carbinol group instead of an isocyanoethoxy group.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-isocyanoethoxymethylcyclopropane

InChI

InChI=1S/C7H11NO/c1-8-4-5-9-6-7-2-3-7/h7H,2-6H2

InChI Key

IRXGUFVSBMKJIM-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCOCC1CC1

Origin of Product

United States

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